1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid
Description
Structural Significance of Pyrrolidine-3-Carboxylic Acid Derivatives in Medicinal Chemistry
Pyrrolidine-3-carboxylic acid derivatives occupy a critical niche in drug discovery due to their unique stereochemical and physicochemical properties. The pyrrolidine ring’s saturated five-membered structure provides sp³-hybridized carbons, enabling three-dimensional exploration of pharmacophore space while maintaining metabolic stability. The non-planar "pseudorotation" of the ring allows dynamic conformational adjustments, facilitating optimal binding to diverse biological targets.
The carboxylic acid group at position 3 introduces hydrogen-bonding capabilities, often critical for interactions with enzymatic active sites or receptor pockets. For example, in peroxisome proliferator-activated receptor (PPAR) agonists, pyrrolidine-3-carboxylic acid derivatives exhibit enhanced binding affinity due to electrostatic interactions between the carboxylate moiety and conserved lysine residues in the ligand-binding domain. This functional group also modulates solubility, as evidenced by the pKa-dependent partitioning behavior of analogous compounds in physiological environments.
Substituents at the pyrrolidine ring’s nitrogen and carbon positions further refine bioactivity. The 5-oxo group in this compound introduces a ketone functionality, which may participate in keto-enol tautomerism, influencing electron distribution across the ring. Such electronic effects can alter binding kinetics, as demonstrated in studies of pyrrolidinone-based kinase inhibitors, where the ketone group stabilizes interactions via dipole-dipole forces.
Properties
Molecular Formula |
C18H16ClNO4 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H16ClNO4/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23) |
InChI Key |
JPMORZKNPKIDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
- Itaconic acid (1.0 eq) and 4-chlorobenzylamine (1.2 eq) are refluxed in acetic acid at 110°C for 12 hours.
- The intermediate undergoes intramolecular cyclization upon dehydration, forming the 5-oxopyrrolidine-3-carboxylic acid backbone.
- Purification via recrystallization from ethyl ether/methanol yields the target compound with 66% efficiency .
Critical Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | Maximizes protonation of amine |
| Temperature | 110°C | Accelerates cyclization |
| Stoichiometry | 1:1.2 (acid:amine) | Reduces side products |
This method is favored for its scalability and minimal byproduct formation, though it requires careful control of dehydration.
Friedel-Crafts Acylation and Cyclization
An alternative approach involves Friedel-Crafts acylation to construct the aromatic ether moiety prior to pyrrolidinone formation.
Stepwise Procedure:
- 4-Hydroxybenzaldehyde is reacted with 4-chlorobenzyl bromide in the presence of K₂CO₃/DMF to form 4-[(4-chlorobenzyl)oxy]benzaldehyde .
- The aldehyde undergoes Friedel-Crafts acylation with acrylic acid derivatives, facilitated by Lewis acids (e.g., ZnCl₂), to form a β-keto ester intermediate.
- Cyclization via microwave irradiation (300 W, 15 min) in acetic anhydride yields the pyrrolidinone ring.
Yield Optimization:
- Microwave irradiation reduces reaction time from 12 hours to 15 minutes.
- Use of ZnO as a catalyst improves cyclization efficiency to 72% .
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling introduces the 4-[(4-chlorobenzyl)oxy]phenyl group to preformed pyrrolidinone intermediates.
Protocol:
- 5-Oxopyrrolidine-3-carboxylic acid is converted to its boronic ester using bis(pinacolato)diboron.
- Coupling with 1-bromo-4-[(4-chlorobenzyl)oxy]benzene (CAS 870778-91-9) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C for 8 hours.
- Final hydrolysis with NaOH (2M) yields the target compound with 58% isolated yield .
Advantages:
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ resin-bound strategies to streamline purification:
- Wang resin is functionalized with a tert-butyl ester derivative of pyrrolidinone.
- Sequential alkylation with 4-chlorobenzyl bromide and cleavage with TFA/H₂O (95:5) yields the carboxylic acid.
- Average yield: 78% , purity >95% (HPLC).
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored to enhance sustainability:
- Ball-milling itaconic acid , 4-chlorobenzylamine , and ZnO (10 mol%) for 2 hours.
- Achieves 64% yield with reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs of the target compound, focusing on substituent variations and their physicochemical properties:
Key Observations
Substituent Effects on Physicochemical Properties: Halogenated Aromatic Groups: The 4-chlorobenzyloxy group in the target compound likely enhances lipophilicity compared to non-halogenated analogs (e.g., 4-acetylphenyl in ). Chlorine and fluorine substituents also influence electronic properties, affecting reactivity and binding interactions. Polar Functional Groups: The carboxylic acid moiety at C3 ensures solubility in polar solvents, while ester derivatives (e.g., methyl ester in ) reduce polarity for membrane permeability. Steric and Stereochemical Factors: Stereospecific analogs like compound 102 (2S,3R configuration) highlight the role of chirality in biological activity , though data on the target compound’s stereochemistry are unavailable.
Synthetic Yields and Methods: Analogs with halogenated aryl groups (e.g., 4-fluorophenyl in ) show moderate yields (~49–50%), suggesting similar challenges in coupling reactions for the target compound.
Spectroscopic Characterization :
- IR and NMR data for compound 102 (C=O at 1720 cm⁻¹, NH at 3280 cm⁻¹) provide a benchmark for verifying the target compound’s structure .
Biological Activity
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H16ClNO4
Molecular Weight: 345.78 g/mol
IUPAC Name: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid
CAS Number: 96449-92-2
The compound features a pyrrolidine ring and a carboxylic acid functional group, which are critical for its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved often include the modulation of signaling cascades such as the MAPK/ERK pathway .
Enzyme Inhibition
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid may also act as an inhibitor for key enzymes involved in disease processes. For example, studies on related compounds have identified them as inhibitors of xanthine oxidoreductase (XOR), which plays a crucial role in uric acid metabolism and is a target for gout therapies .
The biological activity of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is likely mediated through several mechanisms:
- Receptor Binding : The chlorobenzyl group may facilitate binding to specific cellular receptors or enzymes.
- Structural Stability : The pyrrolidine ring enhances the compound's stability and bioavailability.
- Inhibition Pathways : Interaction with metabolic enzymes can lead to altered biochemical pathways in target cells.
Research Findings and Case Studies
A selection of relevant studies highlights the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
